Methyl 2-(4-ethylphenyl)acetate
Description
Methyl 2-(4-ethylphenyl)acetate is an aromatic ester with the molecular formula C₁₁H₁₃O₂ (estimated). It consists of a phenyl ring substituted with an ethyl group at the para position, linked to a methyl acetate moiety. The ethyl group enhances lipophilicity compared to simpler methyl-substituted analogs, influencing solubility and reactivity .
Properties
IUPAC Name |
methyl 2-(4-ethylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-9-4-6-10(7-5-9)8-11(12)13-2/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIQFQYCZIJUIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-ethylphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 4-ethylphenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification through distillation and crystallization to achieve the desired product purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-ethylphenyl)acetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: 4-ethylphenylacetic acid
Reduction: 4-ethylphenylethanol
Substitution: Various substituted esters and derivatives
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(4-ethylphenyl)acetate has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals. Its derivatives are being investigated for their biological activities, including:
- Anticancer Agents : Recent studies have highlighted the synthesis of derivatives of this compound that exhibit significant anticancer properties. For example, compounds derived from this compound have been linked to pyrazolo[1,5-a]pyrimidine structures, which are known for their efficacy against various cancer cell lines .
- Central Nervous System (CNS) Activity : Some derivatives have been evaluated for their effects on the CNS, showing promise as potential treatments for neurological disorders. The compound's ability to interact with specific receptors may lead to new therapeutic options for conditions like anxiety and depression .
Material Science
In materials science, this compound is utilized in the synthesis of advanced materials:
- Organic Light Emitting Diodes (OLEDs) : The compound serves as an intermediate in the production of OLED materials. Its unique electronic properties make it suitable for use as a dopant or host material in OLED applications, enhancing the efficiency and performance of these devices .
- Nanomaterials : Research indicates that this compound can be used in the preparation of mesoporous materials and nanoclays. These materials have applications in catalysis and environmental remediation due to their high surface area and reactivity .
Synthetic Organic Chemistry
This compound is also important in synthetic organic chemistry due to its role as a versatile building block:
- Friedel-Crafts Reactions : The compound can participate in Friedel-Crafts acylation and alkylation reactions, facilitating the synthesis of more complex aromatic compounds. This property is crucial for developing new chemical entities in pharmaceuticals and agrochemicals .
- Cross-Coupling Reactions : It has been used successfully in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds essential in constructing diverse organic molecules .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 2-(4-ethylphenyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then interact with biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Molecular Structure and Substituent Effects
Key Observations :
- Electron-withdrawing groups (e.g., sulfonyl in ) increase acidity and reactivity toward hydrolysis, while electron-donating groups (e.g., ethyl in the target compound) enhance stability .
- Bulkier substituents (e.g., ethyl vs. methyl) reduce solubility in polar solvents but improve compatibility with nonpolar matrices .
Physical Properties
Key Observations :
- Hydroxyl groups (e.g., in ) significantly increase boiling points and water solubility via hydrogen bonding .
- Chlorine substituents (e.g., ) marginally increase density and boiling points due to higher molecular weight and polarity .
A. Ester Hydrolysis
- This compound undergoes slower hydrolysis compared to sulfonyl-containing analogs () due to the absence of electron-withdrawing groups.
- Methyl 2-phenylacetoacetate () reacts readily with amines or Grignard reagents via its ketone group, making it valuable in amphetamine synthesis .
B. Substitution Reactions
Biological Activity
Methyl 2-(4-ethylphenyl)acetate is an organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluations, and structure-activity relationships associated with this compound, drawing from recent research findings and case studies.
Chemical Structure and Synthesis
This compound is an ester formed from the reaction of 4-ethylphenol and methyl acetate. The synthesis of such alkyl arylacetates has been explored using various catalytic systems, enhancing their production efficiency. For instance, the use of palladium complexes in carbonylation reactions has been reported to yield high purity and yields of similar compounds, suggesting a sustainable approach to their synthesis .
Antiproliferative Effects
Research indicates that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. In a study examining a range of substituted phenylacetates, several compounds showed significant activity in the micromolar range against cell lines such as HT-29 (colon cancer), M21 (melanoma), and MCF-7 (breast cancer) .
The mechanism by which these compounds exert their antiproliferative effects often involves the induction of cell cycle arrest. Specifically, some derivatives have been shown to block cell cycle progression at the S-phase, leading to apoptosis in cancer cells. This is particularly relevant in the context of developing new anticancer therapies.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that the substitution pattern on the aromatic ring significantly influences biological activity. For example, specific functional groups attached to the phenyl ring can enhance or diminish antiproliferative effects. Compounds with electron-withdrawing groups generally exhibited higher activity compared to those with electron-donating groups .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HT-29 | 5.0 | S-phase arrest |
| Compound B | M21 | 3.0 | Apoptosis induction |
| Compound C | MCF-7 | 8.0 | Cell cycle disruption |
Case Studies
Several studies have explored the biological implications of this compound:
- Antichlamydial Activity : A study focused on structural analogs indicated that modifications to similar phenylacetate structures could lead to selective activity against Chlamydia species, suggesting potential applications in treating infections .
- Antimicrobial Properties : Other research has investigated the antimicrobial properties of related compounds, revealing moderate activity against various Gram-positive and Gram-negative bacteria . This opens avenues for further exploration into its utility as an antibacterial agent.
- Toxicity Assessments : Evaluations of toxicity towards human cells have shown that certain derivatives exhibit low toxicity profiles, making them suitable candidates for further development in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
